5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
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Overview
Description
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound with a molecular formula of C15H9ClN4O2S It is characterized by the presence of a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties
Mechanism of Action
Target of Action
Triazole compounds, which are part of the molecular structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds can interact with various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological activities of triazole compounds, it can be inferred that this compound may have a significant impact at the molecular and cellular level .
Preparation Methods
The synthesis of 5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a suitable nitrile or isocyanide to form the triazole ring.
Introduction of the Quinazoline Moiety: The triazole intermediate is then reacted with a quinazoline derivative under specific conditions to form the triazoloquinazoline core.
Chlorination and Sulfonylation:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the development of scalable processes.
Chemical Reactions Analysis
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions with various reagents to form new derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving biomolecule-ligand interactions, free energy calculations, and structure-based drug design.
Comparison with Similar Compounds
5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline can be compared with other triazoloquinazoline derivatives. Similar compounds include:
3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-3-(methylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-chlorotriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2S/c16-13-11-8-4-5-9-12(11)20-14(17-13)15(18-19-20)23(21,22)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFXAXCYUYOPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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